

An In-depth Technical Guide to Bromisoval: Historical Development and Therapeutic Use

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromisoval, a bromoureide derivative first synthesized in the early 20th century, is a sedative and hypnotic agent with a mechanism of action centered on the potentiation of the GABAergic system. Historically used for insomnia and anxiety, its application in modern medicine has been largely superseded by compounds with more favorable safety profiles, primarily due to risks of dependence and bromine toxicity (bromism) associated with chronic use. This document provides a comprehensive technical overview of **Bromisoval**, detailing its historical development, chemical synthesis, pharmacokinetics, and pharmacodynamics. It includes a thorough examination of its mechanism of action, including recent findings on its anti-inflammatory properties via the Nrf2 signaling pathway. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a resource for researchers in pharmacology and drug development.

Historical Development

Bromisoval, also known as bromovalerylurea, was discovered by the German company Knoll in 1907 and subsequently patented in 1909.[1] It belongs to the bromoureide class of drugs, which were developed as non-barbiturate sedatives and hypnotics.[2] For much of the mid-20th century, **Bromisoval** was utilized for its tranquilizing and sleep-inducing properties in the treatment of insomnia and anxiety.[3] However, with the advent of newer drug classes, particularly benzodiazepines, the therapeutic use of **Bromisoval** has significantly declined in



most parts of the world.[2] Its potential for causing dependence and the risk of chronic bromine toxicity have led to a re-evaluation of its risk-benefit profile, with the World Health Organization's Expert Committee on Drug Dependence rating its therapeutic usefulness as low and the likelihood of abuse as moderate.[2] Despite this, **Bromisoval** is still available over-the-counter in some Asian countries, often in combination formulations with nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Chemistry and Synthesis

Bromisoval is chemically designated as (2-bromo-3-methylbutyryl)urea.[2][4] It is a derivative of isovalerylurea and contains a chiral carbon, allowing for two stereoisomers.[2][4]

Physicochemical Properties

Property	Value	Reference
CAS Number	496-67-3	[1]
Molecular Formula	C6H11BrN2O2	[1]
Molar Mass	223.070 g·mol−1	[1]
Appearance	White to off-white crystalline powder	[4]
Acidity (pKa)	10.536	[1]
Basicity (pKb)	3.461	[1]
Log P	1.057	[1]

Synthesis Pathway

The synthesis of **Bromisoval** is typically achieved through a multi-step process starting from isovaleric acid. The key steps involve bromination followed by condensation with urea.[1][5][6]

• Bromination (Hell-Volhard-Zelinsky Reaction): Isovaleric acid is reacted with bromine in the presence of a catalyst, such as phosphorus tribromide (PBr3), to yield α-bromoisovaleryl bromide.[5][6]



- Condensation: The resulting α-bromoisovaleryl bromide is then condensed with urea to form crude Bromisoval.[5][6]
- Refining: The crude product is purified, typically via recrystallization with ethanol, to yield the final **Bromisoval** product.[5]

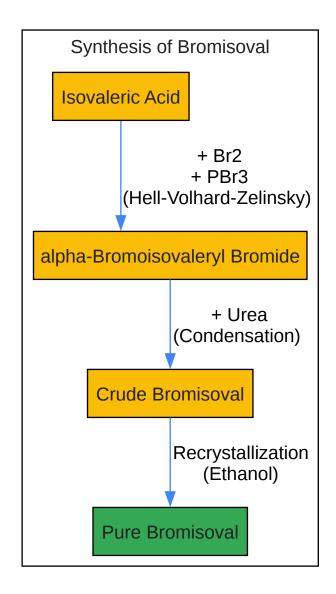


Fig. 1: Chemical synthesis workflow for **Bromisoval**.

Pharmacology Mechanism of Action (Pharmacodynamics)







Bromisoval's primary pharmacological effect is central nervous system (CNS) depression, which is mechanistically similar to that of barbiturates.[7][8]

GABAergic System Modulation: The principal mechanism involves the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, the main inhibitory system in the CNS.[3][4][9] **Bromisoval** binds to a specific site on the GABA-A receptor complex, which increases the receptor's affinity for GABA.[9] This enhanced binding potentiates the GABA-mediated opening of chloride (CI-) ion channels, leading to an increased influx of CI- into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less excitable and less likely to fire an action potential, producing sedative, hypnotic, and anxiolytic effects.[9] While its primary action is on the GABAergic system, minor influences on serotonergic and cholinergic systems have also been suggested.[9]



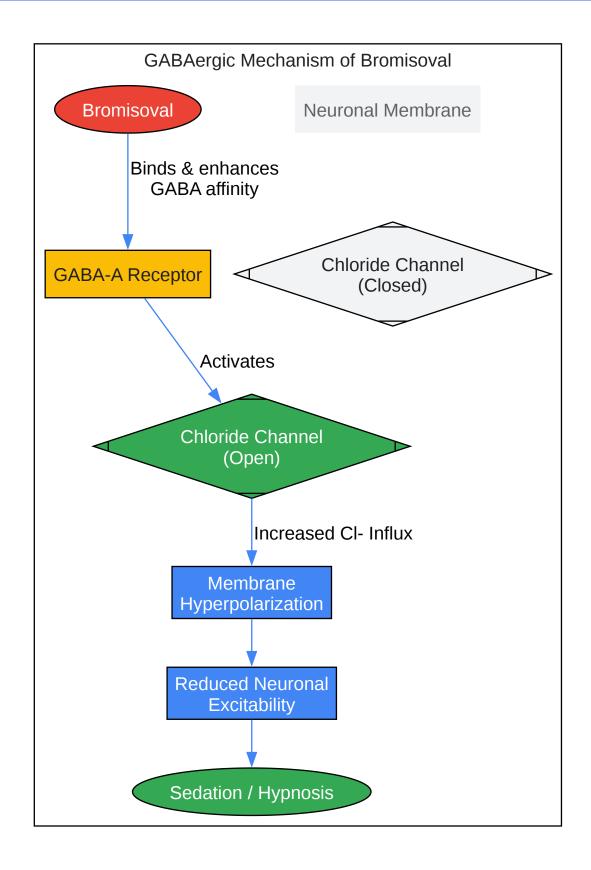


Fig. 2: GABAergic signaling pathway modulated by **Bromisoval**.







Anti-Inflammatory and Anti-Oxidative Effects: Recent research has uncovered a secondary mechanism for **Bromisoval** involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] **Bromisoval** has been shown to specifically activate the Keap1-Nrf2 stress response pathway, which plays a critical role in cellular defense against oxidative stress and inflammation.[10] This activation occurs without inducing other stress pathways like NF-kB or the endoplasmic reticulum stress response.[10] In microglial cell cultures, **Bromisoval** suppresses the release of nitric oxide (NO) and the expression of proinflammatory cytokines.[11]



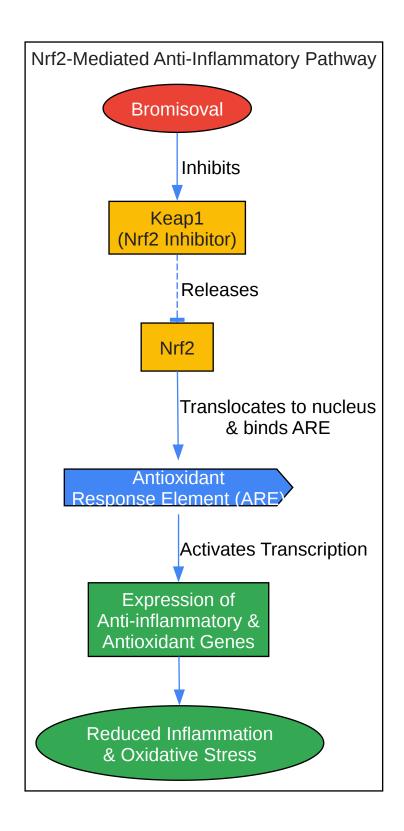


Fig. 3: Activation of the Keap1-Nrf2 pathway by **Bromisoval**.



Pharmacokinetics

Parameter	Description	Reference
Administration	Oral	[3][4]
Absorption	Readily absorbed from the gastrointestinal tract.	[12]
Distribution	Distributed throughout the body, including crossing the blood-brain barrier to exert effects on the CNS.	[12]
Metabolism	Primarily metabolized in the liver via oxidation and conjugation.	[2][12]
Elimination	Metabolites are primarily excreted via the kidneys in urine. It is also excreted in bile as glutathione conjugates.	[2][12]
Half-life	Generally considered short, but accumulation can occur with repeated or chronic use, leading to toxicity.	[9][12]

Therapeutic Use and Dosage

Bromisoval was historically prescribed for its sedative and hypnotic properties to manage conditions like anxiety and insomnia.[2][3]



Indication	Typical Adult Dosage	Onset of Action	Reference
Insomnia	200 mg - 1000 mg at night	30 - 60 minutes	[3][8][13]
Anxiety	Adjusted based on symptom severity and patient response	~30 - 60 minutes	[3]

Note: Dosage information varies across sources and reflects historical prescribing practices. Its use is generally not recommended in modern clinical practice due to safety concerns.[2]

Safety, Toxicity, and Drug Interactions

The safety profile of **Bromisoval** is a significant concern and the primary reason for its diminished use.

Adverse Effects



Category	Effects	Reference
Common CNS Effects	Drowsiness, sedation, dizziness, ataxia, slurred speech, confusion, memory defects.	[7][14][15]
Psychological	Paradoxical excitement, irritability, mood swings, depression.	[7][14][15]
Gastrointestinal	Nausea, vomiting, stomach discomfort.	[14]
Severe Reactions	Respiratory depression, dependence with prolonged use, withdrawal symptoms upon cessation (e.g., tremors, seizures).	[3][7][14]
Hypersensitivity	Skin reactions, rash, itching.	[7][14]

Toxicity

- Bromism: Chronic use leads to the accumulation of bromide ions in the body, causing a toxic syndrome known as bromism. Symptoms can be neurological (headache, irritability, confusion, delirium, psychosis), dermatological (acneiform or nodular skin rashes), and gastrointestinal.[1][9][16]
- Overdose: Acute overdose can lead to profound CNS and respiratory depression, nystagmus, miosis, and ataxia.[7][15] Fatal poisonings have been reported.[2][17]
- Hepatotoxicity: Long-term use may be associated with liver damage.[14]

Contraindications and Cautions

 Absolute Contraindications: Known hypersensitivity, severe respiratory insufficiency (e.g., COPD, sleep apnea), severe hepatic impairment, history of substance abuse, and porphyria.
 [3][8][12][15]



- Use in Pregnancy/Lactation: Not recommended due to potential risks to the fetus or infant, including neonatal intoxication and congenital malformations.[3][8][12][15]
- Cautions: Use with caution in elderly or debilitated patients, and in individuals with depression or renal insufficiency.[8][15] May impair the ability to operate machinery.[8]

Drug Interactions

Interacting Agent Class	Potential Effect	Reference
CNS Depressants (Alcohol, Benzodiazepines, Opioids, Barbiturates)	Additive sedative and respiratory depressant effects, increasing risk of overdose.	[3][9][18]
MAOIs	May prolong the CNS depressant effects of Bromisoval.	[8][13]
Hepatic Enzyme Inducers (e.g., Rifampin, Phenytoin)	May accelerate Bromisoval metabolism, reducing its efficacy.	[3]
Hepatic Enzyme Inhibitors (e.g., Cimetidine)	May slow Bromisoval metabolism, increasing its plasma levels and risk of toxicity.	[3]

Experimental Protocols

Protocol: In Vitro Assessment of Anti-Inflammatory Activity

This protocol describes a method to assess the effect of **Bromisoval** on nitric oxide (NO) production in a lipopolysaccharide (LPS)-stimulated murine microglial cell line.[11]



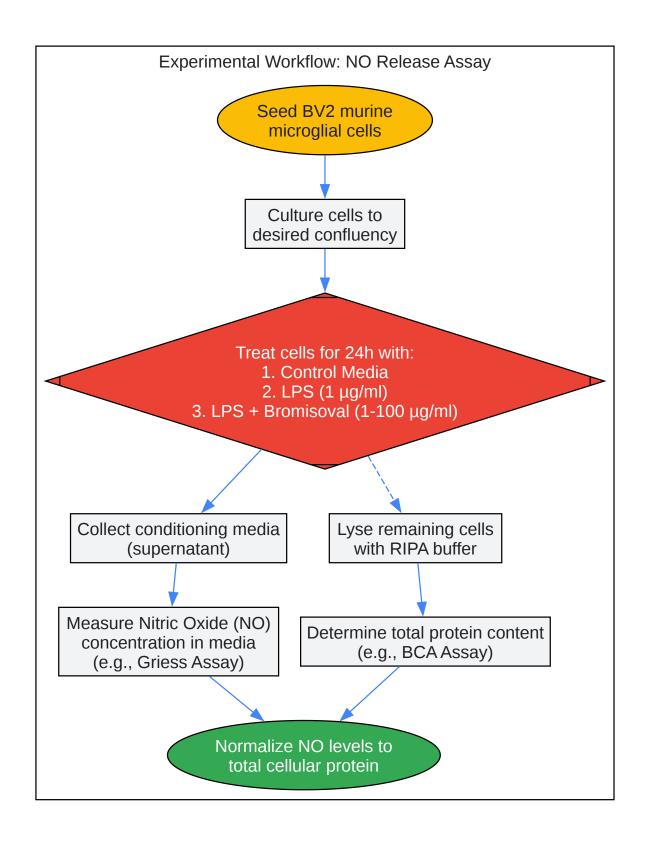


Fig. 4: Workflow for assessing **Bromisoval**'s effect on nitric oxide release.



Methodology:

- Cell Culture: BV2 cells are cultured in appropriate media and conditions.
- Treatment: Cells are incubated for 24 hours in media containing 1 μg/ml LPS to induce an inflammatory response. Experimental groups are co-incubated with varying concentrations of Bromisoval (e.g., 1-100 μg/mL). A control group with LPS alone is included.[11]
- Sample Collection: After incubation, the conditioning media (supernatant) is collected for NO determination.
- NO Quantification: The concentration of nitrite, a stable product of NO, in the media is measured using a colorimetric method such as the Griess assay.
- Normalization: The cells remaining in the plate are lysed with RIPA buffer, and the total
 protein content is determined using a BCA protein assay. The measured NO levels are then
 normalized to the total protein content to account for any differences in cell number.[11]

Protocol: Luciferase Reporter Assay for Stress Pathway Activation

This protocol outlines a method to investigate the specificity of **Bromisoval**'s effect on cellular stress response pathways using a reporter gene assay.[10]

Methodology:

- Cell Line and Transfection: A suitable cell line, such as human hepatoblastoma HepG2 cells, is used. Cells are transfected with luciferase reporter constructs. Each construct contains a specific response element upstream of the luciferase gene.
 - Keap1-Nrf2 Pathway: Antioxidant Response Element (ARE).
 - NF-κB Pathway: Nuclear Factor-κB Response Element (NRE).
 - ER Stress Pathway: Endoplasmic Reticulum Response Element (ERSE).
 - Heat Shock Pathway: Heat Shock Response Element (HSE).[10]



- Treatment: Transfected cells are treated with **Bromisoval** over a range of concentrations (e.g., $6.25 \mu g/ml$ to $100 \mu g/ml$).[10]
- Measurement: Luciferase activity is measured over time using a luminometer. An increase in luminescence indicates the activation of the transcriptional pathway corresponding to the specific response element in the construct.
- Analysis: The activity of the ARE reporter is compared to that of the NRE, ERSE, and HSE
 reporters to determine the specificity of **Bromisoval**'s action on the Keap1-Nrf2 pathway. A
 secondary reporter can be co-transfected to normalize for cell viability.[10]

Conclusion

Bromisoval represents an early-generation hypnotic and sedative whose history illustrates the evolution of pharmacotherapy for anxiety and sleep disorders. While its primary mechanism as a positive allosteric modulator of the GABA-A receptor is well-understood, recent discoveries of its anti-inflammatory actions through the Nrf2 pathway suggest a more complex pharmacological profile. However, its therapeutic utility is severely limited by a narrow therapeutic index and significant safety concerns, including dependence, withdrawal, and the potential for fatal bromide poisoning. For the drug development professional, Bromisoval serves as an important case study on the evolution of safety standards and the ongoing search for targeted, safer CNS-acting agents. The detailed protocols and pathway analyses provided herein offer a technical foundation for further research into bromoureides or the signaling pathways they modulate.

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